molecular formula C8H6N2O7 B1621057 2-Methoxy-4,6-dinitrobenzoic acid CAS No. 95192-63-5

2-Methoxy-4,6-dinitrobenzoic acid

Cat. No. B1621057
CAS RN: 95192-63-5
M. Wt: 242.14 g/mol
InChI Key: MGQICJSVBWHOSN-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dinitrobenzoic acid is an alkoxybenzoic acid derivative . It is synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .


Synthesis Analysis

The synthesis of 2-Methoxy-4,6-dinitrobenzoic acid involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4,6-dinitrobenzoic acid comprises a pyridine ring, a phenyl ring, and a second phenyl ring . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4,6-dinitrobenzoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 390.9±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Chemical Properties and Derivatives

2-Methoxy-4,6-dinitrobenzoic acid and its derivatives exhibit a range of chemical properties, making them useful in various applications. For instance, compounds derived from 4-chloro-3,5-dinitrobenzoic acid have been characterized for their acid properties, fluorescence, and complexing properties with alkaline cations, showcasing the versatility of these compounds in different chemical contexts (Tudose et al., 2010).

Synthesis and Reactions

Research has focused on synthesizing and studying the reactions of 2-Methoxy-4,6-dinitrobenzoic acid derivatives. For instance, the synthesis and characterization of a dinitrobenzoate derivative of an α-Methoxy-γ-hydroxysilane were reported, providing insights into the potential applications of these compounds in organic synthesis (Baudoux et al., 1998).

Application in Biochemistry

2-Methoxy-4,6-dinitrobenzoic acid derivatives have been explored in biochemical contexts as well. For example, a study on Pseudomonas putida demonstrated its ability to oxidize certain methoxy-benzoic acids, highlighting the potential biochemical applications of these compounds (Donnelly & Dagley, 1980).

Electrophilic Reactivity

The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, which is related to 2-Methoxy-4,6-dinitrobenzoic acid, has been kinetically investigated. This research contributes to the understanding of the reactivity of electron-deficient heterocycles, which is important in the field of organic chemistry (Cottyn et al., 2009).

Chemical Synthesis Methods

Research has also been conducted on methods for the synthesis of various derivatives, such as the regioselective labeling of N-methoxypicramide and DPPH, starting from compounds like N-methoxy-2,6-dinitroaniline (Cǎproiu et al., 1999). Additionally, methods for synthesizing 4-methoxy-3,5-dinitrobenzaldehyde have been explored, which is relevant to the study of 2-Methoxy-4,6-dinitrobenzoic acid (Monk et al., 2003).

Analytical and Environmental Studies

The mobility of 2-amino-4,6-dinitrobenzoic acid, a photodegradation product related to 2-Methoxy-4,6-dinitrobenzoic acid, was studied in tropical soil, demonstrating the environmental relevance of these compounds (Sheild et al., 2013).

Safety And Hazards

2-Methoxy-4,6-dinitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-methoxy-4,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-6-3-4(9(13)14)2-5(10(15)16)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQICJSVBWHOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376606
Record name 2-methoxy-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dinitrobenzoic acid

CAS RN

95192-63-5
Record name 2-methoxy-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Samet, VN Marshalkin, KA Kislyi… - The Journal of …, 2005 - ACS Publications
1,3-Dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one, prepared by intramolecular displacement of nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, reacts with O- and S-…
Number of citations: 46 pubs.acs.org
P Segura, JF Bunnett, L Villanova - The Journal of Organic …, 1985 - ACS Publications
Kinetics of decarboxylation, in water solution, of several 4-substituted 2, 6-dinitrobenzoic and 2-substituted 4, 6-dinitrobenzoic acids were determined, at several temperatures. The …
Number of citations: 36 pubs.acs.org
P Segura - The Journal of Organic Chemistry, 1985 - ACS Publications
A new method to estimate ortho parameters suitable to factor the ordinary electronic effect in the correlation analysis of the ortho effect is described. It is based on calculated MO …
Number of citations: 26 pubs.acs.org

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